
4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde
Descripción general
Descripción
4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde is a useful research compound. Its molecular formula is C25H16N2O3 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Charge-Cumulated Hetarenes
The study by Schmidt and Hetzheim (1997) on (pyrimidin-2,4,6-triyl)-tris-hetarenium salts, derived from 2,4,6-trichloropyrimidine, offers insights into their unique properties. These compounds, stabilized with tetraphenylborate or iodide, exhibit charge-transfer complexes and demonstrate negative solvatochromism effects (Schmidt & Hetzheim, 1997).
Optical and Sensor Properties of Pyrimidine Derivatives
Muraoka, Obara, and Ogawa (2016) synthesized 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D–π–A system, revealing their potential in optical applications. These molecules show distinct absorption and emission wavelengths, influenced by the donor effect of terminal aryl groups. Some derivatives exhibit strong fluorosolvatochromic properties and proton-sensibility, suggesting their use as polarity or proton sensors (Muraoka, Obara, & Ogawa, 2016).
Photolyase Enzymes and DNA Repair
Kim et al. (1994) characterized (6-4) photoproduct DNA photolyase, which targets pyrimidine photoproducts in DNA. This enzyme, crucial in DNA repair, operates with a peak action spectrum at 400 nm and facilitates the conversion of photoproducts to unmodified bases, possibly via an oxetane intermediate (Kim et al., 1994).
Applications in Agriculture and Horticulture
Grossmann (1990) discusses the use of plant growth retardants, including pyrimidine derivatives, in physiological research. These retardants, as inhibitors of specific cytochrome P-450 dependent monooxygenases, provide valuable insights into the regulation of terpenoid metabolism in plants, impacting cell division and senescence (Grossmann, 1990).
Applications in Organic Electronics
Yin et al. (2016) synthesized pyrimidine-containing star-shaped compounds, demonstrating their use in organic electronics. These compounds, with intramolecular and intermolecular hydrogen bonds, exhibited high electron mobility and potential for use in organic light-emitting devices (Yin et al., 2016).
Propiedades
IUPAC Name |
4-[2,6-bis(4-formylphenyl)pyrimidin-4-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3/c28-14-17-1-7-20(8-2-17)23-13-24(21-9-3-18(15-29)4-10-21)27-25(26-23)22-11-5-19(16-30)6-12-22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLYDSYKOVELCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



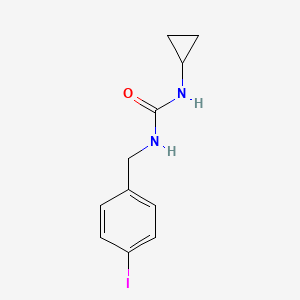



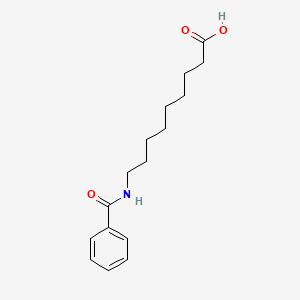
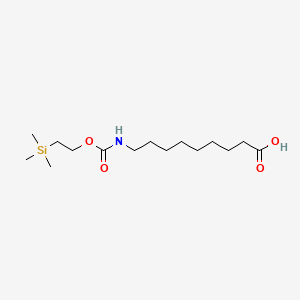
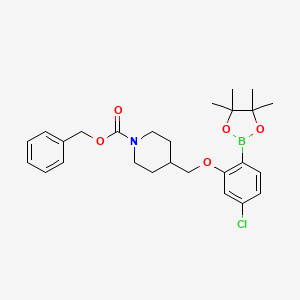




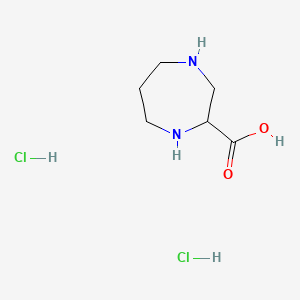
![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243888.png)
